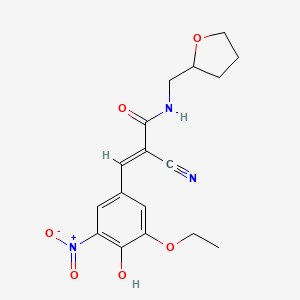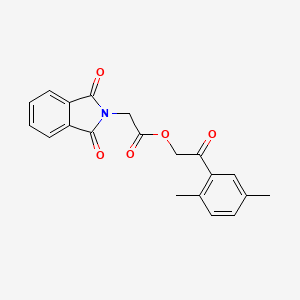![molecular formula C17H10ClF3N2O B10887629 (2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10887629.png)
(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of 3-chlorobenzaldehyde with an appropriate amine to form an enamine intermediate.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.
Introduction of the Trifluoromethyl Group: The final step involves the addition of the trifluoromethyl group using a reagent like trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- (2E)-N-(3-bromophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-N-(3-fluorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-N-(3-methylphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Uniqueness
The presence of the chlorophenyl group in (2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide distinguishes it from its analogs. This structural feature may contribute to its unique reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C17H10ClF3N2O |
|---|---|
分子量 |
350.7 g/mol |
IUPAC名 |
(E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H10ClF3N2O/c18-14-2-1-3-15(9-14)23-16(24)12(10-22)8-11-4-6-13(7-5-11)17(19,20)21/h1-9H,(H,23,24)/b12-8+ |
InChIキー |
LFEFQKRFHOLTGR-XYOKQWHBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/C#N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887561.png)
![1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B10887563.png)

![3-Cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10887571.png)
![5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887579.png)

![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B10887610.png)

![(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10887617.png)
![2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10887618.png)
![2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
![Ethyl 6-(chloromethyl)-4-[4-(dimethylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10887621.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887627.png)
